BenchChemオンラインストアへようこそ!

3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Gallium resistance AXL kinase Non-small cell lung cancer

3-(4-Ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazolo[4,3-c]quinoline derivative that has been specifically identified in peer-reviewed research as compound 5476423, one of only two lead compounds from a virtual screening campaign targeting AXL kinase-mediated gallium resistance in lung adenocarcinoma. The compound carries a 3-(4-ethoxyphenyl) substituent and a 5-(3-methylbenzyl) group on the fused tricyclic core, distinguishing it from the common 5-(4-methylbenzyl) and unsubstituted benzyl analogs available in commercial screening libraries.

Molecular Formula C26H23N3O
Molecular Weight 393.49
CAS No. 872198-41-9
Cat. No. B2908664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline
CAS872198-41-9
Molecular FormulaC26H23N3O
Molecular Weight393.49
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=CC(=C5)C
InChIInChI=1S/C26H23N3O/c1-3-30-21-13-11-20(12-14-21)25-23-17-29(16-19-8-6-7-18(2)15-19)24-10-5-4-9-22(24)26(23)28-27-25/h4-15,17H,3,16H2,1-2H3
InChIKeyBQAFTNLDXCZWFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (CAS 872198-41-9): Procurement-Relevant Identity and Scaffold Context


3-(4-Ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a pyrazolo[4,3-c]quinoline derivative that has been specifically identified in peer-reviewed research as compound 5476423, one of only two lead compounds from a virtual screening campaign targeting AXL kinase-mediated gallium resistance in lung adenocarcinoma [1]. The compound carries a 3-(4-ethoxyphenyl) substituent and a 5-(3-methylbenzyl) group on the fused tricyclic core, distinguishing it from the common 5-(4-methylbenzyl) and unsubstituted benzyl analogs available in commercial screening libraries. Its primary documented bioactivity is anti-proliferative efficacy against gallium-resistant A549 cells, where it demonstrated an 80-fold increase in potency relative to gallium acetylacetonate and suppressed elevated AXL protein expression [2]. A separate study has also reported acetylcholinesterase inhibitory activity in the early micromolar range [3].

Why Generic Substitution Fails for 3-(4-Ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline in Gallium-Resistance and AXL-Targeted Studies


The pyrazolo[4,3-c]quinoline scaffold is chemically tractable and has been explored for PDE10A inhibition, G-quadruplex stabilization, and beta-glucuronidase modulation; however, biological activity is exquisitely sensitive to the substitution pattern at the 3- and 5-positions [1]. Compound 5476423 bears a 5-(3-methylbenzyl) group, whereas the closest purchasable analog from commercial libraries carries a 5-(4-methylbenzyl) group (ChemDiv C645-0276, CAS 872198-42-0), a positional isomer with different steric and electronic properties at the N5 benzyl position. No published biological activity data exist for the para-methyl isomer, meaning any substitution would introduce an uncharacterized variable into gallium-resistance or AXL-pathway experiments. Moreover, the other lead compound from the same screening campaign, 7919469, belongs to a naphthalene-tetrazole chemotype entirely unrelated to pyrazolo[4,3-c]quinoline and thus cannot serve as a scaffold-matched alternative . Generic replacement therefore risks loss of the only experimentally validated anti-proliferative phenotype in gallium-resistant lung cancer models for this chemotype.

Quantitative Differentiation Evidence for 3-(4-Ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline (Compound 5476423)


Anti-Proliferative Potency in Gallium-Resistant A549 Lung Adenocarcinoma Cells Relative to Gallium Acetylacetonate

In gallium-resistant (R) A549 human lung adenocarcinoma cells, compound 5476423 demonstrated an 80-fold increase in anti-proliferative potency compared to gallium acetylacetonate (GaAcAc), the reference gallium-based agent [1]. The corresponding lead compound 7919469, belonging to a distinct naphthalene-tetrazole chemotype, showed only a 13-fold increase, indicating that compound 5476423 is approximately 6.2-fold more potent on a relative basis than the other lead scaffold in the same resistant-cell context [2]. Absolute IC50 values were not disclosed in the published abstract or publicly accessible portions of the manuscript.

Gallium resistance AXL kinase Non-small cell lung cancer

Synergistic Combinatorial Effect with Gallium Acetylacetonate in Resistant Cells

When co-administered with gallium acetylacetonate (GaAcAc), compound 5476423 enhanced the efficacy of GaAcAc against gallium-resistant A549 cells by 2-fold, compared to GaAcAc monotherapy [1]. Compound 7919469 increased GaAcAc efficacy by only 1.2-fold under identical conditions [2], demonstrating that compound 5476423 provides a 1.7-fold greater sensitization effect than the alternative lead scaffold.

Combination therapy Gallium sensitization Drug resistance reversal

Suppression of AXL Protein Overexpression in Gallium-Resistant Cells

Gallium-resistant A549 cells exhibited elevated AXL protein expression relative to gallium-sensitive cells, and treatment with compound 5476423 significantly suppressed this overexpression [1]. The study explicitly states that AXL protein level was significantly suppressed by compound 5476423 treatment, whereas the AXL-suppressive activity of compound 7919469 was not separately quantified in the publicly available abstract data [2]. The direct link between AXL suppression and anti-proliferative activity provides mechanistic differentiation relevant to target engagement studies.

AXL kinase Receptor tyrosine kinase Resistance mechanism

Scaffold Specificity: Pyrazolo[4,3-c]quinoline Chemotype vs. Naphthalene-Tetrazole Alternative

Of the eight compound series evaluated in the Oyewumi et al. 2014 virtual screening campaign, only two compounds advanced to lead status: compound 5476423, a pyrazolo[4,3-c]quinoline (molecular formula C26H23N3O), and compound 7919469, a naphthalene-tetrazole derivative [1]. The structural dissimilarity between these two chemotypes means that compound 5476423 is the sole representative of the pyrazolo[4,3-c]quinoline class with documented anti-proliferative activity in this disease-relevant model. No other pyrazolo[4,3-c]quinoline from the original eight series achieved lead status, establishing compound 5476423 as the unique active member of its scaffold subclass within this screening dataset [2].

Chemotype differentiation Scaffold specificity Virtual screening

Dual-Target Biochemical Profile: AXL-Dependent Anti-Proliferative and Acetylcholinesterase Inhibitory Activities

Beyond its AXL-mediated anti-cancer activity, compound 5476423 has been independently characterized as an acetylcholinesterase (AChE) inhibitor with activity in the early micromolar range, acting through a non-competitive mechanism [1]. Michaelis-Menten kinetics confirmed that compound 5476423 decreases the maximum velocity (Vmax) of AChE-catalyzed hydrolysis without affecting substrate affinity, consistent with non-competitive inhibition [2]. This dual biochemical profile is not reported for the para-methyl positional isomer (CAS 872198-42-0) or for compound 7919469, providing an additional dimension of differentiation for users interested in compounds with polypharmacological potential. However, no direct comparator AChE inhibition data exist for close structural analogs, and the early micromolar potency is modest compared to clinical AChE inhibitors.

Polypharmacology Acetylcholinesterase Dual-activity compounds

Recommended Application Scenarios for 3-(4-Ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline Based on Quantitative Evidence


AXL Kinase Pathway Deconvolution in Gallium-Resistant Non-Small Cell Lung Cancer Models

Compound 5476423 is the most potent of the two leads identified from the AXL-targeted virtual screening campaign, with an 80-fold potency gain over GaAcAc and a 2-fold combinatorial sensitization effect [1]. Researchers studying AXL-mediated resistance mechanisms in NSCLC can employ compound 5476423 as a chemical probe to interrogate the relationship between AXL protein suppression and restoration of gallium sensitivity, leveraging the demonstrated AXL-suppressive activity that is not characterized for the commercially available para-methyl positional isomer.

Gallium-Based Combination Therapy Optimization in Drug-Resistant Cancer

The 2-fold enhancement of GaAcAc efficacy achieved with compound 5476423 co-treatment, which is 1.7-fold greater than the sensitization provided by compound 7919469 [1], supports its use in preclinical combination regimens aimed at overcoming clinical gallium resistance [2]. Procurement for combination-index studies is justified by the quantitative sensitization data, which cannot be obtained with the untested para-methyl analog.

Scaffold-Hopping Campaigns Targeting AXL with a Pyrazolo[4,3-c]quinoline Starting Point

As the sole pyrazolo[4,3-c]quinoline that advanced to lead status among eight compound series in the original screening [1], compound 5476423 provides a chemically validated starting point for medicinal chemistry optimization and scaffold-hopping programs. The specific 5-(3-methylbenzyl) substitution pattern distinguishes it from the more common 5-(4-methylbenzyl) and 5-benzyl analogs in commercial libraries, offering a differentiated chemical space entry for SAR exploration.

Multi-Target Screening Libraries for Oncology-Neuroscience Crossover Research

Compound 5476423 is one of very few pyrazolo[4,3-c]quinolines with published activity data across two distinct target classes: AXL kinase (oncology) and acetylcholinesterase (neuroscience), with the latter confirmed as non-competitive inhibition in the early micromolar range [1][2]. This dual annotation justifies its inclusion in phenotypic screening decks designed to identify compounds with polypharmacological potential relevant to cancer-related cognitive impairment or neurodegeneration research.

Quote Request

Request a Quote for 3-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.